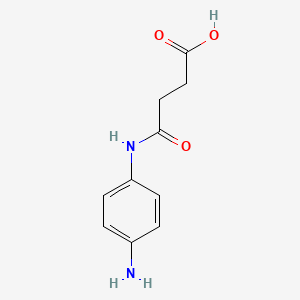

1-Hydroxy-2(1H)-quinolinone

Vue d'ensemble

Description

“1-Hydroxy-2(1H)-quinolinone” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that quinolinones are a class of compounds that have been studied for their potential applications in various fields2.

Synthesis Analysis

The synthesis of 1-Hydroxy-2(1H)-quinolinone is not explicitly mentioned in the available literature. However, there are methods for the synthesis of similar compounds. For instance, a photocatalytic approach has been used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides3.

Molecular Structure Analysis

The molecular structure of 1-Hydroxy-2(1H)-quinolinone is not explicitly provided in the available literature. However, similar compounds such as 1-hydroxy-2(1H)-pyridinethione have been studied, and these compounds typically have a ring structure with various functional groups attached4.

Chemical Reactions Analysis

Specific chemical reactions involving 1-Hydroxy-2(1H)-quinolinone are not detailed in the available literature. However, related compounds have been studied. For example, 1H-1-hydroxy-quinazolin-4-ones have been synthesized from easily accessible nitro starting materials5.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as 1-Hydroxypyrimidin-2(1H)-one have been studied, and their properties include a density of 1.4±0.1 g/cm3 and a boiling point of 266.0±23.0 °C at 760 mmHg7.

Applications De Recherche Scientifique

1. Photoacid Generators and Photoresponsive Polymer Surfaces

- Methods of Application: Irradiation of carboxylates and sulfonates of 1-hydroxy-2(1H)-quinolone by UV light (λ ≤ 310 nm) results in homolysis of weak N-O bond leading to efficient generation of carboxylic and sulfonic acids, respectively .

- Results or Outcomes: The photoresponsive polymers demonstrated controlled surface wettability .

2. Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease

- Application Summary: 1-Hydroxy-2(1H)-pyridinone-based chelators have been designed and synthesised to have a dual mode of action beneficial against Parkinson’s disease. They are designed to be inhibitors of catechol O-methyl transferase, which contribute to the reduction of dopamine in the brain, and to protect neurons against oxidative damage .

- Methods of Application: Measurement of their pKa and stability constants for Fe (III), in silico modelling of their potential to inhibit COMT and blood–brain barrier scoring were performed .

- Results or Outcomes: The results demonstrate that the compounds may indeed have the desired properties, indicating they are promising candidates for further evaluation .

3. Photochemical Generator of Hydroxyl Radicals

- Application Summary: N-Hydroxypyridine-2(1H)-thione (N-HPT), a derivative of 1-Hydroxy-2(1H)-quinolinone, is an important photochemical generator of hydroxyl radicals .

- Methods of Application: The generation of hydroxyl radicals is achieved through photoionization of N-HPT .

- Results or Outcomes: It has been pointed out that N-HPT is not a specific precursor of hydroxyl radical. Photoionization of N-HPT competes with photochemical N–O bond cleavage in neutral aqueous solution .

4. Fungicidal Materials

- Application Summary: 1-Hydroxy-2(1H)-pyridinethione (pyrithione, HPT) and 3-hydroxy-4-methyl-2(3H)-thiazolethione (methylthiazolethione, HMTT) are used as fungicidal materials .

- Methods of Application: A molecular solid solution incorporating hydrated divalent zinc complexes of these fungicidal materials has been synthesised over the composition range Zn(PT)x(MTT)2−x(H2O), 1 ≤ x ≤ 2 .

- Results or Outcomes: The material consists of a solid solution of Zn(PT)2(H2O) in an orientationally-disordered lattice of Zn(PT)(MTT)(H2O) .

5. Neuroprotective Agents

- Application Summary: Metal chelators based on the 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) coordinating group are used as neuron protective agents against toxins mimicking the insult observed in Parkinson’s disease on dopaminergic neurons .

- Methods of Application: The ability to bind excess Fe(III) and prevent oxidative damage to neurons contribute to their neuroprotective properties .

- Results or Outcomes: These compounds are expected to have a dual mode of action both beneficial against Parkinson’s disease .

6. In Vitro Studies

- Application Summary: 1-Hydroxy-2(1H) pyridinethione has been used in in vitro studies .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

7. Antioxidant Agents

- Application Summary: 1-Hydroxy-2(1H)-pyridinone-based chelators have been designed and synthesised to have a dual mode of action beneficial against Parkinson’s disease. They are designed to protect neurons against oxidative damage .

- Methods of Application: The ability to bind excess Fe(III) and prevent oxidative damage to neurons contribute to their antioxidant properties .

- Results or Outcomes: These compounds are expected to have a dual mode of action both beneficial against Parkinson’s disease .

8. Fungicidal Materials

- Application Summary: A molecular solid solution incorporating hydrated divalent zinc complexes of the fungicidal materials 1-hydroxy-2(1H)-pyridinethione (pyrithione, HPT) and 3-hydroxy-4-methyl-2(3H)-thiazolethione (methylthiazolethione, HMTT) has been synthesised .

- Methods of Application: The material has been characterised by single-crystal X-ray diffraction, but extensive crystallographic disorder prohibits unambiguous identification of the molecular species present in the crystal .

- Results or Outcomes: These techniques suggest that the material consists of a solid solution of Zn(PT)2(H2O) in an orientationally-disordered lattice of Zn(PT)(MTT)(H2O) .

9. In Vitro Studies

- Application Summary: 1-Hydroxy-2(1H) pyridinethione has been used in in vitro studies .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety and hazards of 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as Zinc Pyrithione have been studied, and they are known to be toxic by ingestion and can cause skin and eye irritation8.

Orientations Futures

The future directions of research on 1-Hydroxy-2(1H)-quinolinone are not explicitly mentioned in the available literature. However, similar compounds such as 1-hydroxy-2-methylquinolin-4(1H)-ones have been identified as potent Cyt-bd inhibitors, suggesting potential applications in the field of medicine9.

Please note that the information provided is based on the available literature and may not be fully applicable to 1-Hydroxy-2(1H)-quinolinone. Further research is needed to confirm these details.

Propriétés

IUPAC Name |

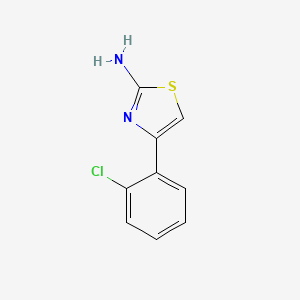

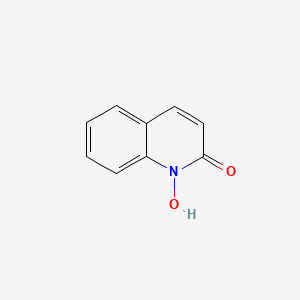

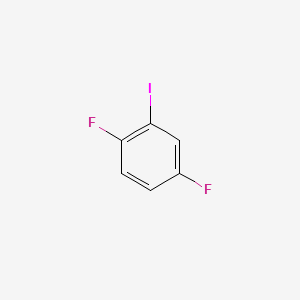

1-hydroxyquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNIRGPPIRJASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206723 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-2(1H)-quinolinone | |

CAS RN |

58-57-1 | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Quinolinol 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-2(1H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV5YI415AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)

![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)